molecular formula C19H19N3OS2 B11285211 N-mesityl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

N-mesityl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B11285211
M. Wt: 369.5 g/mol
InChI Key: FAJSOHFFSUEIHE-UHFFFAOYSA-N
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Description

N-mesityl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a mesityl group, a thiophenyl group, and a pyridazinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide typically involves the condensation of mesityl chloride with 2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetic acid. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinyl group can be reduced to form dihydropyridazines.

    Substitution: The mesityl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazines.

    Substitution: Brominated or nitrated derivatives of the mesityl group.

Scientific Research Applications

N-mesityl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-mesityl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins involved in cell proliferation, leading to cytotoxic effects. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-mesityl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide
  • N-mesityl-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

Uniqueness

N-mesityl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its mesityl group provides steric hindrance, while the thiophenyl and pyridazinyl groups contribute to its electronic properties and potential bioactivity.

Properties

Molecular Formula

C19H19N3OS2

Molecular Weight

369.5 g/mol

IUPAC Name

2-(6-thiophen-2-ylpyridazin-3-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C19H19N3OS2/c1-12-9-13(2)19(14(3)10-12)20-17(23)11-25-18-7-6-15(21-22-18)16-5-4-8-24-16/h4-10H,11H2,1-3H3,(H,20,23)

InChI Key

FAJSOHFFSUEIHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3)C

Origin of Product

United States

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